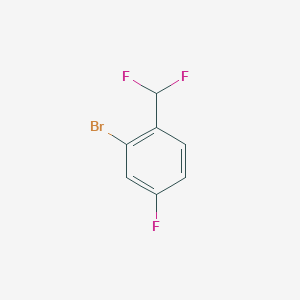

2-Bromo-1-(difluoromethyl)-4-fluorobenzene

説明

Overview of Fluorine Chemistry in Organic Synthesis and Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery and development. mdpi.com Fluorine's unique properties, such as its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale), can profoundly influence a molecule's pharmacokinetic and physicochemical characteristics. tandfonline.comnumberanalytics.com

Key impacts of fluorination in drug design include:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, with a bond dissociation energy of approximately 485 kJ/mol. numberanalytics.com This strength can block metabolically vulnerable sites in a drug molecule, thereby increasing its stability and prolonging its therapeutic effect. tandfonline.comnih.gov

Binding Affinity : Fluorine substitution can alter the electronic distribution within a molecule, which can enhance its binding affinity to target proteins. tandfonline.com

Physicochemical Properties : As the most electronegative element, fluorine can modify a molecule's pKa, dipole moment, and chemical reactivity. tandfonline.com This can lead to improved bioavailability by enhancing membrane permeation. nih.govnih.gov

Lipophilicity : Fluorination generally increases a molecule's lipophilicity, which can improve its absorption and ability to cross cell membranes. numberanalytics.comnih.gov

The growing number of fluorinated drugs approved by the FDA underscores the importance of organofluorine chemistry in modern pharmaceuticals. nih.govresearchgate.net

Significance of the Difluoromethyl (CF2H) Motif

Among the various fluorinated moieties, the difluoromethyl (CF2H) group has garnered significant attention for its unique set of properties that are highly valuable in drug design. nih.govresearchgate.net This group is often incorporated into bioactive molecules to fine-tune their properties and enhance their therapeutic potential. nih.gov

The difluoromethyl group exerts a strong electron-withdrawing effect, which can significantly influence the electronic properties of the molecule it is attached to. nih.govmdpi.com A key characteristic that distinguishes the CF2H group from other polyfluorinated motifs like the trifluoromethyl (CF3) group is its ability to act as a hydrogen bond donor. nih.govacs.org The carbon-hydrogen bond in the CF2H group is polarized, making the hydrogen atom acidic enough to participate in hydrogen bonding. nih.govrsc.org

This capability allows the CF2H group to form specific interactions with biological targets, such as enzymes and receptors, potentially increasing a drug's potency and selectivity. nih.govnih.gov It is considered a "lipophilic hydrogen bond donor," a rare and valuable feature in medicinal chemistry. acs.orgh1.co

| Group | Hydrogen Bond Donor Ability | Typical Bioisosteric Replacement |

|---|---|---|

| Hydroxyl (-OH) | Strong | - |

| Thiol (-SH) | Moderate | - |

| Amine (-NH2) | Moderate | - |

| Difluoromethyl (-CF2H) | Moderate | Hydroxyl, Thiol, Amine |

| Trifluoromethyl (-CF3) | None | Methyl, Chlorine |

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a fundamental strategy in drug design. princeton.edu The difluoromethyl group is recognized as a valuable bioisostere for several common functional groups. nih.govresearchgate.net

Specifically, the CF2H group can serve as a bioisostere for:

Hydroxyl (-OH) group : While the hydrogen bonding strength is not identical, the CF2H group can mimic the hydrogen-bonding donor function of a hydroxyl group while increasing lipophilicity. acs.orgh1.co

Thiol (-SH) group : The CF2H group can act as a replacement for the thiol group, offering similar hydrogen bonding capabilities but with improved metabolic stability. nih.govh1.co

Amine (-NH2) group : The CF2H group can also serve as a bioisostere for an amine group. nih.govnih.gov

By replacing these groups with a CF2H moiety, medicinal chemists can improve a drug candidate's metabolic stability and membrane permeability without losing the crucial hydrogen bonding interactions required for biological activity. nih.govprinceton.eduresearchgate.net This strategy allows for the optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. princeton.edu

| Property | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethyl (-CF2H) | Advantage of CF2H Replacement |

|---|---|---|---|---|

| Hydrogen Bond Donor | Yes | Yes | Yes | Maintains key interactions |

| Metabolic Stability | Prone to oxidation | Prone to oxidation | High | Increased drug half-life |

| Lipophilicity | Low (Hydrophilic) | Moderate | High (Lipophilic) | Improved membrane permeability |

Structure

2D Structure

特性

IUPAC Name |

2-bromo-1-(difluoromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJOYKZVIXCVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375606 | |

| Record name | 2-bromo-1-(difluoromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-81-1 | |

| Record name | 2-bromo-1-(difluoromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-1-(DIFLUOROMETHYL)-4-FLUOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Difluoromethyl 4 Fluorobenzene and Its Halogenated Analogues

Direct Halogenation and Aromatic Substitution Approaches

The introduction of a bromine atom onto a fluorinated benzene (B151609) precursor is a key step in the synthesis of the target compound. This is typically achieved through regioselective bromination or directed ortho-metalation strategies.

Regioselective Bromination of Fluorinated Benzene Precursors

The direct bromination of 1-(difluoromethyl)-4-fluorobenzene offers a straightforward route to 2-Bromo-1-(difluoromethyl)-4-fluorobenzene. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents, namely the fluorine and difluoromethyl groups. Fluorine is an ortho-, para-directing group, while the difluoromethyl group is generally considered to be meta-directing and deactivating.

In the case of 1-(difluoromethyl)-4-fluorobenzene, the fluorine atom at the 4-position activates the ortho positions (2 and 6) and the para position (relative to the fluorine, which is the 1-position occupied by the difluoromethyl group). The difluoromethyl group at the 1-position will direct incoming electrophiles to the meta positions (3 and 5). The activating effect of the fluorine atom typically dominates, leading to substitution at the positions ortho to it. Therefore, bromination is expected to occur predominantly at the 2-position, yielding the desired product.

The reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The choice of solvent and reaction conditions can be optimized to maximize the yield of the desired 2-bromo isomer. For instance, the bromination of fluorobenzene (B45895) with bromine in the presence of an iron catalyst can yield p-bromofluorobenzene in high purity. google.com

Directed Ortho-Metalation Strategies for Positional Functionalization

Directed ortho-metalation (DoM) provides a powerful and highly regioselective method for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Fluorine itself can act as a directing group, facilitating lithiation at the ortho position. researchgate.net

For the synthesis of this compound, a suitable precursor would be 1-(difluoromethyl)-4-fluorobenzene. Treatment of this precursor with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), would lead to the formation of an aryllithium intermediate at the position ortho to the fluorine atom (the 2-position). psu.eduepfl.ch This is due to the ability of the fluorine to direct the metalation. researchgate.net Subsequent quenching of this organolithium species with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, would introduce the bromine atom at the desired position, affording this compound.

The choice of the lithium base and reaction conditions, such as solvent and temperature, is crucial for the success of this reaction. psu.edu For instance, the lithiation of fluorinated benzenes is highly dependent on the solvent and temperature. psu.edu

Installation of the Difluoromethyl Group

The introduction of the difluoromethyl (CF₂H) group is a critical step in the synthesis of the target molecule and related compounds. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C(sp²)–CF₂H bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C(sp²)–CF₂H Bond Formation

These reactions typically involve the coupling of an aryl halide or a related precursor with a difluoromethylating agent in the presence of a transition metal catalyst, such as copper or nickel.

Copper-catalyzed reactions have been widely employed for the introduction of the difluoromethyl group onto aromatic rings. nih.gov These processes often utilize a difluoromethyl source, such as a (difluoromethyl)zinc reagent, in conjunction with a copper catalyst. nih.govacs.org The reaction proceeds via a cross-coupling mechanism where the aryl halide undergoes oxidative addition to the copper center, followed by transmetalation with the zinc reagent and reductive elimination to furnish the difluoromethylated arene. researchgate.netresearchgate.netresearchgate.net

For the synthesis of this compound, a potential route would involve the copper-catalyzed difluoromethylation of 1,2-dibromo-4-fluorobenzene. By carefully controlling the reaction conditions, it might be possible to selectively react one of the bromine atoms, leading to the desired product. The reactivity of the two bromine atoms would be influenced by their electronic and steric environment.

Table 1: Examples of Copper-Catalyzed Difluoromethylation

| Aryl Halide | Difluoromethylating Agent | Catalyst | Product | Reference |

| Aryl Iodides | (Difluoromethyl)zinc reagent | Copper | Difluoromethylated arenes | nih.govacs.org |

| Alkyl Iodides | Difluoromethyl zinc reagent | Copper | Alkyl difluoromethanes | researchgate.netresearchgate.netnih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Nickel-catalyzed cross-coupling reactions have also proven to be highly effective for the difluoromethylation of aryl halides. nih.govresearchgate.net These methods often exhibit broad substrate scope and functional group tolerance. rsc.orgnih.govchemrxiv.org Nickel catalysts can facilitate the coupling of various aryl halides, including chlorides and bromides, with a difluoromethyl source. nih.govresearchgate.net

A plausible synthetic route to this compound using this methodology would start with 1,2-dibromo-4-fluorobenzene. A nickel-catalyzed cross-coupling reaction with a suitable difluoromethylating reagent could be employed. The challenge in this approach lies in achieving regioselective difluoromethylation at the 1-position without affecting the bromine at the 2-position. The relative reactivity of the two C-Br bonds would be a critical factor.

Recent advancements have demonstrated the nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. rsc.org Another strategy involves the nickel-catalyzed cross-electrophile coupling of aryl bromides with difluoromethyl 2-pyridyl sulfone. nih.govchemrxiv.org

Table 2: Examples of Nickel-Catalyzed Difluoromethylation

| Aryl Halide | Difluoromethylating Agent | Catalyst | Product | Reference |

| (Hetero)aryl chlorides | Chlorodifluoromethane | Nickel | Difluoromethylated (hetero)aromatics | nih.govresearchgate.net |

| Aryl bromides | Difluoromethyl 2-pyridyl sulfone | Nickel | Difluoromethylated arenes | nih.govchemrxiv.org |

This table is interactive and can be sorted by clicking on the column headers.

Gold-Mediated Approaches to Difluoromethylarenes

While gold catalysis is a powerful tool for various organic transformations, including the functionalization of arenes, its specific application in the direct difluoromethylation of aromatic rings is not extensively documented in the current literature. Gold catalysts, particularly gold(I) complexes, are known to enable efficient iodination of electron-rich arenes and can catalyze the hydroarylation of allenes. nih.govorganic-chemistry.org For instance, a dinuclear gold catalyst has been successfully employed for the para-selective C-H arylation of monofluoroarenes using aromatic silanes and germanes as coupling partners. chemistryviews.org These reactions highlight gold's capacity to activate C-H bonds and facilitate C-C bond formation under mild conditions. nih.govchemistryviews.org

Additionally, gold catalysis has been utilized in cascade cyclization-fluorination reactions to produce fluorinated heterocycles. nih.gov Although these methodologies demonstrate the versatility of gold in C-H functionalization and C-F bond formation contexts, a direct, gold-mediated pathway for introducing a difluoromethyl group onto an aryl scaffold like 2-bromo-4-fluorobenzene remains a developing area of research. The primary strategies for synthesizing difluoromethylarenes continue to rely on other transition metals and distinct mechanistic pathways.

C–H Difluoromethylation Strategies

Direct C–H functionalization represents an increasingly important and atom-economical approach for the synthesis of complex molecules. By avoiding the need for pre-functionalized starting materials, these methods offer more efficient synthetic routes.

Radical-Mediated C–H Functionalization

Radical difluoromethylation has become a prominent method for the C–H functionalization of arenes and heteroarenes, often proceeding under mild conditions with high functional group tolerance. scilit.com These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic ring.

Visible-light photoredox catalysis is a common strategy to generate the •CF₂H radical. mdpi.com In this approach, a photocatalyst, upon excitation by visible light, can reduce a difluoromethylating reagent to produce the desired radical. mdpi.comresearchgate.net For example, difluoromethyl heteroaryl-sulfones have been widely used as precursors in photoredox-catalyzed C-H difluoromethylation processes. mdpi.com The proposed mechanism involves the reduction of the sulfone by the photoexcited catalyst to generate the •CF₂H radical, which then engages in the C-H functionalization of the substrate. mdpi.com The regioselectivity of these reactions can be influenced by the electronic properties of the substrate; the nucleophilic •CF₂H radical preferentially attacks electron-deficient positions on (hetero)arenes. nih.govnih.gov

An alternative radical species, the electrophilic chlorodifluoromethyl radical (•CF₂Cl), can be generated from precursors like chlorodifluoroacetic anhydride (B1165640). nih.govnih.gov This radical serves as a valuable surrogate, enabling the functionalization of electron-rich arenes, which is complementary to the reactivity of the •CF₂H radical. nih.govnih.gov

| Catalyst/Promoter | Reagent | Substrate Type | Key Features |

| fac-Ir(ppy)₃ (photocatalyst) | Difluoromethyl heteroaryl-sulfones | N-containing heteroarenes | Visible-light mediated, proceeds under flow conditions. mdpi.com |

| Ru(bpy)₃Cl₂ (photocatalyst) | Chlorodifluoroacetic anhydride | (Hetero)arenes | Generates electrophilic •CF₂Cl radical, suitable for electron-rich arenes. nih.gov |

| Ruthenium Catalyst | 1,3-dione ligand | Arene phosphines | Provides meta-selective difluoromethylation. rsc.org |

Oxidative Difluoromethylation Reactions

Oxidative difluoromethylation provides another route for the direct functionalization of C-H bonds. These reactions often involve a transition metal mediator and an oxidant to facilitate the C-CF₂H bond formation. A notable strategy is the copper-mediated direct C-H oxidative difluoromethylation of heteroarenes using TMSCF₂H (difluoromethyltrimethylsilane) as the difluoromethyl source. This method is regioselective and proceeds under mild conditions, proving effective for various N- and/or O(S)-containing heteroarenes. The choice of oxidant is crucial for the success of this transformation.

Nucleophilic Introduction of the Difluoromethyl Moiety

The introduction of the difluoromethyl group via nucleophilic pathways typically involves the cross-coupling of an aryl electrophile (such as an aryl halide) with a difluoromethyl-containing organometallic reagent. This approach is highly versatile for synthesizing compounds like this compound.

Various transition metals, including palladium, nickel, and copper, can catalyze these cross-coupling reactions. rsc.org A range of difluoromethylating agents has been developed. For instance, a stable and isolable difluoromethyl zinc reagent, prepared from ICF₂H and diethyl zinc with DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), has been used in nickel-catalyzed difluoromethylation of aryl iodides, bromides, and triflates at room temperature. semanticscholar.org Another common nucleophilic reagent is TMSCF₂H, which can be used in palladium-catalyzed couplings with aryl chlorides and bromides. rsc.org

Copper-catalyzed methods have also proven effective. The first copper-catalyzed difluoromethylation of aryl iodides utilized a zinc-based reagent, [(DMPU)₂Zn(CF₂H)₂]. rsc.org More recently, a powerful difluoromethylating reagent, [Ph₄P]⁺[Cu(CF₂H)₂]⁻, was discovered and shown to be effective for a wide variety of electrophiles, including electron-rich and -deficient aryl iodides. researchgate.net

A novel approach involves metallaphotoredox catalysis, which merges a dual nickel/photoredox catalytic system. This strategy enables the difluoromethylation of a broad range of aryl and heteroaryl bromides using bromodifluoromethane (B75531) as the •CF₂H source under mild conditions. princeton.edu

| Catalyst | Difluoromethyl Source | Aryl Substrate | Key Features & Conditions |

| Nickel | ICF₂H / Et₂Zn / DMPU | Aryl iodides, bromides, triflates | Room temperature reaction. semanticscholar.org |

| Palladium | TMSCF₂H | Aryl chlorides, bromides | Versatile for different halides. rsc.org |

| Copper | [(DMPU)₂Zn(CF₂H)₂] | Aryl iodides | Early example of Cu-catalyzed method. rsc.org |

| Nickel / Photocatalyst | CHBrF₂ | Aryl and heteroaryl bromides | Metallaphotoredox catalysis under mild conditions. princeton.edu |

Synthetic Routes to Precursors and Advanced Intermediates

The synthesis of difluoromethylarenes through cross-coupling reactions necessitates the preparation of suitable precursors, particularly functionalized aryl organometallic reagents.

Preparation of Functionalized Aryl Organometallics

Functionalized organozinc and Grignard (organomagnesium) reagents are central to modern organic synthesis due to their high chemoselectivity and reactivity in transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgcmu.edu

Organozinc Reagents: Aryl zinc derivatives can be prepared through several general methods. One common route is the direct insertion of zinc dust into aryl iodides or bromides. beilstein-journals.org This insertion is often facilitated by the presence of lithium chloride, which can significantly accelerate the reaction. beilstein-journals.org For aryl halides that are less reactive, transition-metal catalysis, using cobalt for example, can promote the zincation. kyoto-u.ac.jp Alternatively, aryldimethylsulfonium triflates can serve as precursors for arylzinc triflates through a nickel-catalyzed reaction with zinc powder. kyoto-u.ac.jp These functionalized organozinc reagents are compatible with a wide range of functional groups and readily participate in Negishi cross-coupling reactions. beilstein-journals.orgnih.gov

Grignard Reagents: The preparation of functionalized Grignard reagents can be challenging due to their high reactivity. However, methods have been developed to overcome this. The iodine-magnesium exchange reaction is a powerful technique where aryl iodides can be selectively converted into Grignard reagents at low temperatures (e.g., -40 °C), preserving sensitive functional groups on the aromatic ring. nih.gov For less reactive aryl bromides, the use of highly activated magnesium (Rieke Magnesium) allows for the direct oxidative addition at very low temperatures (-78 °C), forming the functionalized Grignard reagent which is stable for a limited time. cmu.edu These reagents can then be used in subsequent reactions with various electrophiles. cmu.edunih.gov For example, dibromofluoromethylation of aryl Grignard reagents can be achieved using dibromodifluoromethane (B1204443) in the presence of LiBr. researchgate.net

| Organometallic Reagent | Precursor | Method | Key Features |

| Arylzinc Halide | Aryl Iodide/Bromide | Direct insertion of Zn dust (often with LiCl) | Tolerates a broad range of functional groups. beilstein-journals.org |

| Arylzinc Triflate | Arylsulfonium Triflate | Ni-catalyzed reaction with Zn powder | Mild conditions, high chemoselectivity. kyoto-u.ac.jp |

| Arylmagnesium Halide | Aryl Iodide | Iodine-Magnesium Exchange (e.g., with i-PrMgCl) | Low temperature (-40 °C) preserves functional groups. nih.gov |

| Arylmagnesium Halide | Aryl Bromide | Direct insertion of activated Mg (Rieke Mg) | Very low temperature (-78 °C) for reactive bromides. cmu.edu |

Synthesis of Complex Polyhalogenated Building Blocks

The construction of polyhalogenated aromatic scaffolds relies on a range of synthetic strategies, including electrophilic aromatic substitution, Sandmeyer-type reactions, and visible-light-induced radical reactions. The choice of method depends on the desired substitution pattern and the nature of the starting materials.

Electrophilic Aromatic Halogenation

A primary method for introducing halogens onto a benzene ring is electrophilic aromatic substitution. fiveable.melibretexts.org This typically involves reacting the aromatic substrate with a halogen in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orguobabylon.edu.iq The catalyst polarizes the halogen molecule, making it a more potent electrophile capable of attacking the electron-rich aromatic ring. uobabylon.edu.iq For instance, the bromination of a fluorinated benzene derivative can be controlled to achieve specific isomers, which are crucial for subsequent synthetic steps.

However, direct fluorination is often too vigorous and difficult to control. uobabylon.edu.iq Therefore, fluorine is typically introduced using alternative methods, such as a modified Schiemann reaction. This classic transformation involves the thermal decomposition of a diazonium fluoroborate salt, which is itself generated from an aniline (B41778) precursor. orgsyn.orgsciencemadness.org A detailed procedure for a related compound involves diazotization of an aniline derivative followed by decomposition of the resulting diazonium salt to yield the fluorinated aromatic product. orgsyn.org

Table 1: Representative Electrophilic Halogenation Conditions

| Starting Material | Reagent(s) | Catalyst | Product | Reference |

| o-Fluoroaniline | Bromine, Dichloromethane | Tetrabutylammonium bromide | 2-Fluoro-4-bromoaniline intermediate | google.com |

| Benzene | Chlorine | Ferric Chloride | Chlorobenzene | libretexts.org |

| Benzene | Bromine | Ferric Bromide | Bromobenzene | libretexts.org |

| o-Bromoaniline | NaNO₂, HCl, HBF₄ | - | 1-Bromo-2-fluorobenzene | orgsyn.org |

Diazotization and Sandmeyer-Type Reactions

Aniline derivatives are common precursors for the synthesis of complex polyhalogenated benzenes. Through diazotization, the amino group is converted into a diazonium salt, which is an excellent leaving group and can be substituted with a wide variety of functionalities, including halogens.

For example, a one-pot diazotization and iodination method has been developed for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline. google.com This process avoids the isolation of the often unstable diazonium salt by generating it in situ, where it immediately reacts with potassium iodide under the catalysis of cuprous iodide. google.com This approach significantly reduces the formation of by-products and improves operational safety. google.com Similarly, Sandmeyer reactions utilize copper(I) salts (e.g., CuCl, CuBr) to replace the diazonium group with chloro or bromo substituents, respectively. youtube.com

Introduction of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a key functional moiety in many modern agrochemicals and pharmaceuticals. Its introduction onto an aromatic ring can be achieved through various methods, often involving radical pathways. nih.govmdpi.com

Visible-light photoredox catalysis has emerged as a powerful tool for generating difluoromethyl radicals from stable precursors like ethyl bromodifluoroacetate (BrCF₂CO₂Et). nih.govmdpi.com These radicals can then add to aromatic systems or carbon-carbon multiple bonds. nih.govmdpi.com While direct C-H difluoromethylation of arenes is challenging, strategies involving the reaction of CF₂H radical sources with pre-functionalized aromatic substrates are more common. Another approach involves the generation of difluorocarbene (:CF₂) from reagents such as difluorobromoacetic acid, which can then react with appropriate substrates. nih.gov The synthesis of difluoromethylarenes often requires multi-step sequences where the CF₂H group is installed at a specific stage of the synthesis. nih.gov

Table 2: Methods for Introduction of Key Functional Groups

| Functional Group | Method | Precursor | Reagents | Key Features | Reference(s) |

| Bromine | Electrophilic Aromatic Substitution | o-Fluoroaniline | Br₂ / CH₂Cl₂, Tetrabutylammonium bromide | Direct bromination of an activated ring | google.com |

| Fluorine | Modified Schiemann Reaction | o-Bromoaniline | 1. NaNO₂, HCl; 2. HBF₄, heat | Conversion of an amino group to fluorine via a diazonium salt | orgsyn.org |

| Iodine | Diazotization / Iodination | 4-Bromo-3-chloro-2-fluoroaniline | 1. H₂SO₄; 2. CuI, KI, NaNO₂ | One-pot procedure, avoids diazonium salt isolation | google.com |

| Difluoromethyl | Radical Addition | Biaryl vinyl ethers | BrCF₂CO₂Et, visible light, photocatalyst | Forms C-CF₂H bond via radical cyclization | nih.govmdpi.com |

By combining these diverse synthetic methodologies, chemists can construct complex polyhalogenated building blocks like this compound with high precision, enabling the exploration of new chemical space in various scientific fields.

Chemical Transformations and Reaction Pathways of 2 Bromo 1 Difluoromethyl 4 Fluorobenzene

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 2-Bromo-1-(difluoromethyl)-4-fluorobenzene is a balance of the electronic effects of its substituents. Both fluorine and bromine are ortho-, para-directing deactivators due to their inductive electron-withdrawing and resonance electron-donating effects. The difluoromethyl group is also an electron-withdrawing group, further deactivating the ring towards electrophilic attack.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the aromatic ring serves as a leaving group in nucleophilic aromatic substitution reactions. While specific examples involving this compound are not extensively documented in readily available literature, analogous aryl bromides undergo substitution with various nucleophiles, typically under forcing conditions or with transition metal catalysis. Reactions such as the Buchwald-Hartwig amination for the formation of C-N bonds or the Ullmann condensation for C-O bond formation are common strategies for the functionalization of aryl bromides. beilstein-journals.orgwikipedia.org

Aromatic Substitution with Electrophiles

Electrophilic aromatic substitution on the this compound ring is expected to be challenging due to the cumulative deactivating effect of the three electron-withdrawing substituents. The directing effects of the fluorine (ortho, para) and bromine (ortho, para) atoms, along with the meta-directing influence of the difluoromethyl group, would lead to a complex mixture of regioisomers. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orglibretexts.orglibretexts.orgresearchgate.netmasterorganicchemistry.comyoutube.com The specific regiochemical outcome would depend on the reaction conditions and the nature of the electrophile.

Cross-Coupling and Functionalization Reactions

The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. While specific examples with this compound are not widely reported, its structure is amenable to several standard palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This is a versatile method for forming new C-C bonds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne. organic-chemistry.orgnih.gov

A representative Suzuki-Miyaura coupling reaction is shown in the table below, illustrating the general transformation.

| Reactant A | Reactant B | Catalyst | Product |

|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-1-(difluoromethyl)-4-fluorobenzene |

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals can catalyze a variety of transformations at the C-Br bond.

Copper-Catalyzed Reactions: Copper catalysts are often used in Ullmann-type reactions for the formation of C-O, C-S, and C-N bonds. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel catalysts can be employed in Kumada and Negishi couplings, which utilize Grignard reagents and organozinc reagents, respectively, as coupling partners. wikipedia.orgorganic-chemistry.org

Reactivity of the Difluoromethyl Group and its Influence on Molecular Transformations

The difluoromethyl (CHF₂) group significantly influences the properties and reactivity of the molecule. It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. The C-H bond in the difluoromethyl group is acidic and can be deprotonated under strong basic conditions, allowing for further functionalization at this position.

The presence of the difluoromethyl group can also impact the reactivity of the other functional groups on the ring. For example, its electron-withdrawing nature can affect the rate and regioselectivity of nucleophilic and electrophilic aromatic substitution reactions. In palladium-catalyzed cross-coupling reactions, the electronic properties of the difluoromethyl group can influence the oxidative addition and reductive elimination steps of the catalytic cycle. The difluoromethyl group is also known to act as a lipophilic hydrogen bond donor, a property that is of interest in medicinal chemistry. rsc.orgnih.gov

Transformations at the C-H Bond of the Difluoromethyl Group

The C-H bond in the difluoromethyl (-CHF₂) group is acidic due to the strong electron-withdrawing effect of the two fluorine atoms. This acidity allows for deprotonation by a suitable base to form a carbanion, which can then react with various electrophiles. This process, known as C-H functionalization, is a powerful tool for introducing molecular complexity.

Deprotonation and Subsequent Functionalization:

The acidity of the C-H bond in difluoromethyl arenes facilitates deprotonation using strong bases, such as organolithium reagents or lithium amides, to generate an α-fluoro-α-aryl carbanion. This reactive intermediate can then be trapped by a range of electrophiles. Although specific studies on this compound are scarce, general transformations for analogous compounds are well-documented.

| Reagent Class | Specific Reagent Example | Product Type |

| Alkylating agents | Methyl iodide (CH₃I) | Ar-CF₂-CH₃ |

| Carbonyl compounds | Benzaldehyde (C₆H₅CHO) | Ar-CF₂(OH)C₆H₅ |

| Silylating agents | Trimethylsilyl chloride ((CH₃)₃SiCl) | Ar-CF₂-Si(CH₃)₃ |

| Carboxylating agents | Carbon dioxide (CO₂) | Ar-CF₂-COOH |

These transformations would yield novel derivatives of this compound with new carbon-carbon, carbon-oxygen, carbon-silicon, or carbon-carboxyl bonds at the difluoromethyl position. The choice of base and reaction conditions is crucial to avoid side reactions, such as elimination or reaction at the aromatic ring.

Impact on Aromatic Reactivity through Inductive and Resonance Effects

The reactivity of the benzene ring in this compound towards aromatic substitution reactions is modulated by the electronic properties of its three substituents. Both inductive and resonance effects play a significant role in determining the electron density of the aromatic ring and the regioselectivity of incoming electrophiles or nucleophiles.

Inductive and Resonance Effects of Substituents:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -Br (Bromo) | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating, ortho-, para-directing |

| -F (Fluoro) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating, ortho-, para-directing |

| -CHF₂ (Difluoromethyl) | Strongly electron-withdrawing (-I) | Negligible | Strongly deactivating, meta-directing |

Electrophilic Aromatic Substitution:

The combined strong electron-withdrawing inductive effects of the bromo, fluoro, and difluoromethyl groups render the aromatic ring of this compound significantly deactivated towards electrophilic aromatic substitution (EAS). Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would require harsh reaction conditions, and the substitution pattern would be complex. The directing effects of the substituents are as follows:

The bromo and fluoro groups are ortho-, para-directing.

The difluoromethyl group is meta-directing.

The positions on the aromatic ring are influenced by these competing effects. The positions ortho and para to the fluorine and bromine atoms are somewhat less deactivated due to the weak resonance donation, while the positions meta to the difluoromethyl group are the least deactivated by this powerful electron-withdrawing group. Predicting the major product in an EAS reaction would require careful consideration of the relative strengths of these directing effects.

Nucleophilic Aromatic Substitution:

The strong deactivation of the aromatic ring by the electron-withdrawing substituents makes this compound a potential candidate for nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine and bromine atoms, coupled with the inductive pull of the difluoromethyl group, polarizes the C-Halogen bonds and stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack.

In principle, a strong nucleophile could displace either the bromine or the fluorine atom. Generally, fluorine is a better leaving group than bromine in activated SNAr reactions due to the higher polarization of the C-F bond, which facilitates the initial nucleophilic attack. The positions ortho and para to the strongly electron-withdrawing difluoromethyl group are the most activated towards nucleophilic attack.

Cross-Coupling Reactions:

The carbon-bromine bond in this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Organoboron reagent (e.g., Ar'-B(OH)₂) | Biaryl derivative |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Alkenylated aromatic derivative |

| Sonogashira Coupling | Terminal alkyne (e.g., R-C≡CH) | Alkynylated aromatic derivative |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Aryl amine derivative |

| Stille Coupling | Organostannane reagent (e.g., Ar'-Sn(Bu)₃) | Biaryl derivative |

These reactions would selectively occur at the C-Br bond, leaving the C-F and C-H (of the CHF₂) bonds intact, thus providing a regioselective method for the elaboration of the this compound scaffold.

Applications in Pharmaceutical, Agrochemical, and Materials Science Research

Development as a Key Synthetic Building Block in Organic Synthesis

The utility of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene in organic synthesis stems from the distinct reactivity of its functional groups. As a class, fluorinated building blocks are highly valued for their ability to introduce fluorine atoms or fluoroalkyl groups into organic molecules. frontiersin.org This incorporation can modulate physical and chemical properties such as lipophilicity, metabolic stability, and binding affinity with minimal steric changes. frontiersin.org

The presence of the bromine atom on the aromatic ring makes this compound an ideal substrate for a wide range of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For instance, the bromine can be readily displaced or used in reactions like Suzuki, Heck, and Sonogashira couplings to attach more complex molecular fragments. This versatility allows synthetic chemists to use the compound as a scaffold, building upon the difluoromethyl-fluorophenyl core to create diverse molecular architectures. The difluoromethyl group (CHF2) itself is a valuable motif in drug design, often serving as a bioisostere for hydroxyl or thiol groups, and its synthesis can be achieved through various methods, including the use of difluorocarbene building blocks. nih.govenamine.net

Contributions to Medicinal Chemistry and Drug Discovery

The structural attributes of this compound make it a valuable starting material in the quest for new therapeutic agents. Fluorine-containing compounds are prevalent in pharmaceuticals, with estimates suggesting they constitute a significant portion of newly approved drugs. frontiersin.org

The difluoromethyl-fluorophenyl moiety derived from this compound is a key component in the rational design of new bioactive molecules. enamine.net The introduction of the difluoromethyl group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can influence the acidity of nearby protons and alter the conformation of molecules, which can lead to improved binding affinity with biological targets. frontiersin.org The difluoromethylene group is a particularly valuable motif found in a range of pharmaceuticals and agrochemicals. bldpharm.com Researchers leverage these properties to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential new drugs, aiming for greater efficacy and better performance.

The compound serves as a potential precursor for the synthesis of molecules that can modulate the activity of enzymes and receptors, which are critical targets in drug discovery.

GABAA Receptor Modulators: The γ-aminobutyric acid type A (GABAA) receptor is a crucial target for drugs treating anxiety, insomnia, and other neurological disorders. researchgate.netyoutube.com Modulators of this receptor are often complex heterocyclic structures. The synthesis of such compounds can utilize halogenated precursors like this compound to construct the core aromatic or heteroaromatic scaffolds required for activity. While many modulators exist, the development of new chemotypes is an ongoing area of research. researchgate.net

| Compound Name | Modulator Type | Chemical Class |

|---|---|---|

| Diazepam | Positive Allosteric Modulator | Benzodiazepine |

| Propofol | Positive Allosteric Modulator | Phenol derivative |

| Etomidate | Positive Allosteric Modulator | Imidazole derivative |

| Flumazenil | Negative Allosteric Modulator (Antagonist) | Benzodiazepine |

MurA Inhibitors: The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is essential for bacterial cell wall biosynthesis, making it an attractive target for novel antibiotics. researchgate.net The search for new MurA inhibitors is driven by the need to overcome antibiotic resistance. Research has identified several classes of compounds that inhibit this enzyme. researchgate.net The synthesis of advanced MurA inhibitors could potentially start from versatile building blocks like this compound, which can be elaborated into the complex structures needed for potent enzyme inhibition.

| Compound Name/Class | Mechanism | Note |

|---|---|---|

| Fosfomycin | Covalent inhibitor | Clinically used antibiotic that targets MurA. researchgate.net |

| RWJ-3981 | Non-covalent inhibitor | Identified from high-throughput screening. researchgate.net |

| RWJ-110192 | Non-covalent inhibitor | A pyrazolopyrimidine identified from screening. researchgate.net |

| Diflunisal | Inhibitor | An FDA-approved drug identified as having a growth inhibition effect on E. coli. |

Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality designed to eliminate specific disease-causing proteins from cells. nih.gov These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. researchgate.net The assembly of PROTACs is a significant synthetic challenge that relies on a toolkit of versatile building blocks.

The synthesis of PROTACs often involves coupling reactions to connect the different components. Halogenated aromatic compounds are key precursors for creating these linkages. While the direct integration of this compound into a publicly documented PROTAC is not prominent in the reviewed literature, its structural features make it a highly relevant candidate for future research in this area. The bromine atom provides a reactive handle for linker attachment, while the difluoromethyl-fluorophenyl moiety could be incorporated into either the target-binding ligand or the E3 ligase ligand to enhance properties like cell permeability and binding affinity.

Utility in Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical research. The incorporation of fluorine can lead to crop protection agents with improved efficacy, stability, and selectivity. frontiersin.org

This compound serves as a valuable precursor for the synthesis of modern crop protection agents. The difluoromethyl group is a key feature in several successful fungicides, particularly those belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class. For example, fungicides like Benzovindiflupyr and Isoflucypram contain a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core. The synthesis of such pyrazole (B372694) rings often starts from precursors that can be derived from difluoromethylated benzene (B151609) derivatives. The related compound, 1-bromo-4-fluorobenzene, is known to be a precursor in the synthesis of the pesticide Flusilazole. This highlights the established role of such brominated and fluorinated building blocks in the agrochemical industry.

| Compound Name | Agrochemical Type | Key Structural Feature |

|---|---|---|

| Benzovindiflupyr | Fungicide (SDHI) | 3-(difluoromethyl)pyrazole moiety. |

| Isoflucypram | Fungicide (SDHI) | 3-(difluoromethyl)pyrazole moiety. |

| Flusilazole | Fungicide | Contains a bis(4-fluorophenyl)methylsilane core. |

| Florylpicoxamid | Fungicide | Contains a fluorobenzene (B45895) component. |

Synthesis of Novel Herbicides and Insecticides

The incorporation of fluorine and difluoromethyl groups into agrochemical candidates is a well-established strategy to enhance their efficacy, metabolic stability, and binding affinity to target sites. While specific, commercialized herbicides or insecticides derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are characteristic of those found in modern pesticide research.

Fluorinated aromatic compounds are crucial intermediates in the synthesis of a wide range of pesticides. For instance, related structures are used to create complex heterocyclic compounds that form the core of new active ingredients. The bromine atom in this compound provides a reactive site for cross-coupling reactions, allowing for the attachment of larger, more complex functional groups. The difluoromethyl group is known to significantly influence the electronic properties and lipophilicity of a molecule, which can lead to improved transport within the target pest and enhanced interaction with its biological target.

Research in this area often focuses on creating new derivatives that can overcome existing resistance mechanisms in weeds and insects. The synthesis pathways typically involve multi-step reactions where the fluorinated benzene ring is assembled with other cyclic or acyclic fragments to produce a final molecule with the desired biological activity.

Exploration in Advanced Materials Research

The unique electronic properties conferred by the fluorine and difluoromethyl substituents make this compound a compound of interest in materials science. These groups are strongly electron-withdrawing, which can be exploited to tune the electronic and optical properties of organic materials.

Synthesis of Materials with Tuned Electronic and Optical Properties

In the field of materials science, researchers are constantly seeking new molecules to create materials with specific functionalities. The substitution pattern of this compound can be leveraged to design molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the development of organic semiconductors, which are used in a variety of electronic devices.

The presence of the bromine atom allows for the incorporation of this fluorinated moiety into larger conjugated systems through reactions like Suzuki or Stille coupling. By combining electron-withdrawing units derived from this compound with electron-donating units, researchers can create donor-acceptor molecules with specific absorption and emission characteristics, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Application in Polymer and Organic Electronic Materials Research

The principles used in designing small molecules for electronic applications can be extended to the synthesis of polymers. By creating monomers based on the this compound structure, it is possible to synthesize polymers with desirable electronic properties for use in organic electronics. The introduction of fluorine atoms into polymers can enhance their stability, influence their morphology in thin films, and modify their charge transport characteristics.

For example, polymers incorporating such fluorinated units could be investigated as semiconductors in organic thin-film transistors (OTFTs) or as components in the active layer of organic solar cells. The specific arrangement of the substituents on the benzene ring would play a crucial role in determining the polymer's final properties and performance in a device. While detailed research findings for polymers specifically derived from this compound are not widely reported, the foundational chemistry of fluorinated aromatics supports its potential in this research domain.

Mechanistic Insights and Computational Chemical Investigations

Reaction Mechanism Elucidation for Synthetic Pathways

The introduction of a difluoromethyl (CF₂H) group onto an aromatic ring can be achieved through various synthetic strategies, each proceeding via distinct mechanistic pathways. The presence of bromine and fluorine atoms on the benzene (B151609) ring of the target compound further influences the feasibility and outcome of these reactions.

Radical fluoroalkylation has emerged as a powerful strategy for forming C-CF₂H bonds under mild conditions. chemrxiv.org These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to an aromatic system. acs.org The •CF₂H radical can be generated from various precursors, such as difluoroacetic anhydride (B1165640) (DFAA) or sulfone-based reagents like difluoromethyl 2-pyridyl sulfone. ccspublishing.org.cnchemrxiv.org

The general mechanism often begins with the generation of the •CF₂H radical, which can be initiated by transition metals, photoredox catalysts, or thermal processes. conicet.gov.arnih.gov For instance, a Ni(I) catalyst can reduce an adduct of DFAA and a pyridine (B92270) N-oxide to generate a •CF₂H radical and a Ni(II) complex. ccspublishing.org.cn This highly reactive radical then attacks the aromatic ring. In Minisci-type reactions, a protonated heteroaromatic ring is attacked by the nucleophilic •CF₂H radical. nih.gov Another pathway involves the reaction of the •CF₂H radical with an arylnickel complex, which can be formed from the oxidative addition of an aryl halide to a nickel catalyst. chemrxiv.orgthieme-connect.de The versatility of radical reactions allows for the functionalization of a wide range of substrates, including complex molecules in late-stage synthesis. acs.orgrsc.org

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for constructing C(sp²)–CF₂H bonds. researchgate.net Copper and nickel complexes are particularly prominent in mediating these transformations.

Copper-Catalyzed Cycles: Copper-catalyzed difluoromethylation often involves a [Cu-CF₂H] species as a key intermediate. researchgate.net A plausible catalytic cycle may involve a Cu(I)/Cu(III) redox pathway. nih.gov The process can be initiated by the transmetalation of a difluoromethyl group from a zinc reagent, such as (DMPU)₂Zn(CF₂H)₂, to a Cu(I) salt. researchgate.netrsc.org This forms a copper-difluoromethyl intermediate. Oxidative addition of an aryl halide, like 2-bromo-1-(difluoromethyl)-4-fluorobenzene's precursor, to this intermediate would generate a high-valent Cu(III) species. rsc.org Subsequent reductive elimination from the Cu(III) complex yields the difluoromethylated aromatic product and regenerates the active Cu(I) catalyst, thus closing the catalytic cycle. nih.govrsc.org Some copper-catalyzed systems are also proposed to proceed through radical pathways, where a single-electron transfer (SET) from a [Cu(I)-CF₂H] species generates a •CF₂H radical and a Cu(II) species. rsc.orgmdpi.com

Nickel-Catalyzed Cycles: Nickel catalysts offer a powerful alternative for aromatic difluoromethylation, often exhibiting high efficiency and broad substrate scope. acs.org The catalytic cycles for nickel can be complex, with Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways being proposed. rsc.orgacs.orgacs.org

In a common mechanism, a Ni(0) complex undergoes oxidative addition with an aryl halide to form an Ar-Ni(II)-X intermediate. acs.org This step is followed by a reaction with a difluoromethyl source. Alternatively, a Ni(I)/Ni(III) cycle may be operative. chemrxiv.orgrsc.org In such a pathway, an active Ni(I) species reacts with a difluoromethyl radical source or undergoes transmetalation. The reaction of an arylnickel complex with a difluoromethyl radical can lead to a Ni(III) intermediate, which then reductively eliminates the product. chemrxiv.org Electron paramagnetic resonance (EPR) studies in some nickel-catalyzed difluoromethylations have provided evidence against the significant involvement of Ni(I) or Ni(III) species, suggesting a Ni(0)/Ni(II) cycle is more likely in those specific cases. acs.org DFT calculations have been instrumental in dissecting these potential pathways, revealing the energetic favorability of cycles involving Ni(0), Ni(I), and Ni(III) oxidation states depending on the specific ligands and reactants. acs.orgrsc.org

| Feature | Copper-Catalyzed Cycle | Nickel-Catalyzed Cycle |

|---|---|---|

| Common Oxidation States | Cu(I) / Cu(III) nih.gov | Ni(0) / Ni(II) or Ni(I) / Ni(III) chemrxiv.orgacs.orgacs.org |

| Key Intermediate Formation | Transmetalation from Zn(CF₂H)₂ reagent to Cu(I) researchgate.netrsc.org | Oxidative addition of Ar-X to Ni(0) or Ni(I) acs.orgrsc.org |

| Product Formation Step | Reductive elimination from Cu(III) intermediate rsc.org | Reductive elimination from Ni(II) or Ni(III) intermediate chemrxiv.orgacs.org |

| Radical Involvement | Possible via Single Electron Transfer (SET) from Cu(I) rsc.orgmdpi.com | Often proposed, with •CF₂H radical reacting with an Ar-Ni complex chemrxiv.orgthieme-connect.de |

Nucleophilic aromatic substitution (SₙAr) provides a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This mechanism is distinct from Sₙ1 and Sₙ2 reactions and requires specific electronic features on the aromatic ring. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgmasterorganicchemistry.com

For a molecule like this compound, the SₙAr mechanism is highly relevant. The difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. rsc.org Its position ortho to the bromine atom (a good leaving group) strongly activates that site for nucleophilic attack. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing difluoromethyl group. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

Quantum Chemical Modeling and Simulations

Computational chemistry offers powerful tools to investigate molecular properties and reaction dynamics at an electronic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can predict a variety of crucial chemical characteristics. By solving the electronic structure, DFT can be used to generate molecular electrostatic potential (MESP) maps, which visualize the electron density distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov DFT is also extensively applied to elucidate reaction mechanisms, such as the transition-metal catalyzed cycles discussed previously. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a proposed reaction pathway can be constructed, allowing researchers to determine the most energetically favorable mechanism. acs.orgrsc.org

| Property | Significance | Reference Application |

|---|---|---|

| Molecular Electrostatic Potential (MESP) | Identifies sites for electrophilic and nucleophilic attack. | Predicting intermolecular interactions and reaction sites. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy gap indicates chemical reactivity and stability. | Assessing the propensity of the molecule to participate in electronic transitions and reactions. nih.gov |

| Transition State Energetics | Determines reaction barriers and validates proposed mechanistic pathways. | Elucidating the feasibility of Ni(I)/Ni(III) vs. Ni(0)/Ni(II) catalytic cycles. acs.orgrsc.org |

| Conformational Analysis | Finds the most stable three-dimensional arrangement of atoms. | Identifying stable and unstable conformers of complex molecules. researchgate.net |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. cardiff.ac.uk An MD simulation calculates the net force on each atom and uses this information to model its motion, providing a dynamic picture of molecular behavior. mdpi.com

For this compound, MD simulations can be employed to perform a detailed conformational analysis. This involves studying the rotation around single bonds, such as the C-C bond connecting the difluoromethyl group to the benzene ring, to identify the most stable (lowest energy) conformations and the energy barriers between them. MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent or in the presence of other reagents, one can observe how it interacts with its environment through forces like van der Waals interactions, dipole-dipole interactions, and halogen bonding. nih.gov Understanding these interactions is crucial for predicting solubility, crystal packing, and binding affinity to biological targets. nih.govnih.gov

Computational Studies on Reaction Energetics and Transition States

As of the current body of scientific literature, specific computational studies detailing the reaction energetics and transition states for reactions directly involving This compound are not extensively available. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, calculating activation barriers, and analyzing transition state geometries for a wide array of organic reactions, dedicated research focusing on the specific mechanistic pathways of this particular compound has not been prominently published.

General mechanistic insights for related processes, such as palladium-catalyzed cross-coupling reactions of aryl halides or nucleophilic aromatic substitution, are well-established through computational studies on analogous molecules. These studies typically involve the calculation of key parameters to map out the potential energy surface of a reaction. However, without specific studies on this compound, the precise energetic data and the structural details of its transition states in various reactions remain a subject for future investigation.

For illustrative purposes, a general table format that would typically be used to present such data from computational studies is provided below. It is important to note that the values in this table are hypothetical and are meant to represent the type of data that would be generated from such a study.

Hypothetical Data Table for a Suzuki Coupling Reaction Reaction: this compound + Arylboronic acid → Product

| Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | TS_OA | +15.2 |

| Transmetalation | TS_TM | +10.5 |

| Reductive Elimination | TS_RE | +5.7 |

Future computational research is required to accurately determine the reaction energetics and characterize the transition states for reactions involving this compound. Such studies would provide invaluable insights into its reactivity and help in the optimization of synthetic protocols.

Advanced Analytical Techniques for Structural Characterization and Purity Assessment

Advanced Spectroscopic Methods

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, chemists can deduce its precise structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 2-Bromo-1-(difluoromethyl)-4-fluorobenzene, a multi-nuclear approach is essential.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the single proton of the difluoromethyl group. The aromatic protons will appear as complex multiplets due to coupling with each other and with the fluorine atom on the ring. The proton of the difluoromethyl (-CHF₂) group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms of that group.

¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The six aromatic carbons will appear at distinct chemical shifts, with their signals split by coupling to the attached fluorine atoms (C-F coupling). For instance, the carbon directly bonded to the aromatic fluorine will show a large one-bond coupling constant, while others will show smaller two- or three-bond couplings.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this molecule. It is expected to show two distinct signals. One signal will correspond to the single fluorine atom attached to the aromatic ring, and the other will be from the two equivalent fluorine atoms of the difluoromethyl group. The signal for the -CHF₂ group will appear as a doublet due to coupling with the proton of that group.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) Hz | Inferred Structural Fragment |

|---|---|---|---|---|

| ¹H | 6.8 - 7.8 | Triplet | JHF | -CHF₂ |

| ¹H | 7.0 - 8.0 | Multiplets | JHH, JHF | Aromatic C-H |

| ¹³C | 110 - 140 | Multiplets | JCF | Aromatic C |

| ¹³C | 110 - 125 | Triplet | JCF | -CHF₂ |

| ¹⁹F | -100 to -120 | Multiplet | JFH, JFF | Aromatic C-F |

This table contains predicted data based on typical values for similar structural motifs.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₄BrF₃), HRMS would provide a highly precise mass measurement of its molecular ion. The presence of bromine is easily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units. HRMS can distinguish the exact mass of C₇H₄BrF₃ from other compounds with the same nominal mass, thereby confirming its elemental formula.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and the difluoromethyl group, C=C stretching vibrations from the benzene (B151609) ring, and strong C-F stretching bands for both the aryl-fluoride and the difluoromethyl group. The C-Br stretching vibration is also expected, typically appearing in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric stretching of the C-F and C-Br bonds would also be observable.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Technique |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |

| 1600 - 1450 | Aromatic C=C Stretch | IR, Raman |

| 1300 - 1000 | C-F Stretch | IR |

This table contains expected wavenumber ranges for the indicated functional groups.

Chromatographic Analysis

Chromatographic techniques are indispensable for purity assessment, allowing for the separation of the target compound from starting materials, by-products, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with the GC column. The separated components then enter a mass spectrometer, which provides a mass spectrum for each. This allows for the identification of the main compound by its retention time and mass spectrum, while also detecting and identifying any volatile impurities. The fragmentation pattern in the mass spectrum, showing the loss of fragments like F, HF, or Br, would further help confirm the structure.

For analyzing complex mixtures or compounds that may not be suitable for GC (e.g., due to thermal instability or high polarity), Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. While this compound is volatile enough for GC, LC-MS can be used to detect non-volatile impurities that might be present in a sample. The sample is separated by liquid chromatography, and the eluent is introduced into the mass spectrometer. LC-MS is particularly useful for monitoring reaction progress and for quality control of the final product, ensuring it is free from complex, high-molecular-weight impurities.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.gov A molecule is chiral if it contains at least one stereocenter, typically a carbon atom bonded to four different groups. ucsb.edulibretexts.org

An analysis of the molecular structure of this compound reveals that it is an achiral molecule. The compound does not possess any chiral centers; no carbon atom is bonded to four distinct substituent groups. Consequently, it does not exist as a pair of enantiomers. Therefore, chiral chromatography is not an applicable or necessary technique for the purity assessment of this specific compound, as there are no enantiomers to separate or quantify.

Quantitative Analytical Methods

Quantitative analysis is critical for determining the purity of a chemical substance, often expressed as a weight-for-weight percentage (w/w%). For this compound, several powerful techniques are utilized to achieve accurate and precise purity assignments.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of organic compounds with high precision and accuracy, offering direct traceability to the International System of Units (SI). bipm.org The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For this compound, ¹⁹F NMR is an exceptionally powerful tool due to the presence of three fluorine atoms in two distinct chemical environments (the -CHF₂ group and the fluorine on the aromatic ring). nih.govnih.gov This provides specific signals with high sensitivity and a wide chemical shift dispersion, which minimizes the risk of signal overlap that can sometimes complicate ¹H qNMR. acgpubs.orgrsc.org

The purity assessment is conducted by accurately weighing the sample and a certified internal standard of known purity into an NMR tube. fujifilm.com The spectra are then acquired under carefully optimized conditions to ensure accurate integration, including a sufficiently long relaxation delay (D1) of at least five times the longest spin-lattice relaxation time (T₁) of the nuclei of interest. acgpubs.org The purity of the analyte is calculated using the following formula:

Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where:

I = Integral area of the signal

N = Number of nuclei for the respective signal

M = Molar mass

m = Mass

Purity = Purity of the standard

Table 1: Representative Data for ¹⁹F qNMR Purity Assessment

| Parameter | Analyte (this compound) | Internal Standard (3,5-Bis(trifluoromethyl)benzoic acid) |

|---|---|---|

| Mass (m) | 20.52 mg | 15.15 mg |

| Molar Mass (M) | 225.01 g/mol | 258.12 g/mol |

| Signal Used | -CHF₂ | -CF₃ |

| Number of Nuclei (N) | 2 | 6 |

| Integral Area (I) | 1.88 | 2.05 |

| Purity (Purity_std) | To be determined | 99.95% |

| Calculated Purity (Purity_analyte) | 99.81% | |

This is an interactive data table. The values are for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, separating components of a mixture based on their differential interactions with a stationary and a mobile phase. phenomenex.com For a non-polar compound like this compound, reversed-phase HPLC is the most common method. wikipedia.org

In this technique, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. uwec.educhromatographyonline.com A UV detector is commonly used for quantification, as the benzene ring in the molecule absorbs ultraviolet light. The analysis is typically performed at a wavelength where the analyte exhibits maximum absorbance, such as 215 nm. researchgate.net

Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, a reference standard of known purity is used to create a calibration curve.

Table 2: Typical HPLC Parameters and Purity Results

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Retention Time | 4.75 min |

| Main Peak Area | 4852 mAU*s |

| Total Impurity Peak Area | 11 mAU*s |

| Calculated Purity (Area %) | 99.77% |

This is an interactive data table. The values are for illustrative purposes.

Elemental analysis, often performed via combustion analysis, is a fundamental technique for confirming the empirical formula of a compound and assessing its purity. eltra.com In this method, a precisely weighed sample is completely combusted in an oxygen-rich atmosphere at high temperatures. researchgate.net The resulting combustion gases (CO₂, H₂O, etc.) are passed through a series of detectors that quantify the amount of each element. eltra.com For organohalogen compounds, specialized techniques like combustion ion chromatography (CIC) can be employed to determine the content of fluorine and bromine. labcompare.cominnovatechlabs.comresearchgate.net

The experimentally determined weight percentages of the elements are compared against the theoretical values calculated from the compound's molecular formula (C₇H₄BrF₃). A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence of the compound's purity and elemental composition.

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical Mass % (C₇H₄BrF₃) | Experimental Mass % (Sample) | Difference |

|---|---|---|---|

| Carbon (C) | 37.37% | 37.25% | -0.12% |

| Hydrogen (H) | 1.79% | 1.85% | +0.06% |

| Bromine (Br) | 35.51% | 35.41% | -0.10% |

| Fluorine (F) | 25.33% | 25.28% | -0.05% |

This is an interactive data table. The values are for illustrative purposes.

Pharmacokinetic and Metabolic Research Aspects

Impact of Fluorine Substitution on Metabolic Stability and Lipophilicity

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability and lipophilicity. In the case of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene, both the lone fluorine atom and the difluoromethyl (-CHF2) group play critical roles in defining these characteristics.

Metabolic Stability: One of the primary challenges in drug development is overcoming rapid metabolism by liver enzymes, particularly the cytochrome P450 (CYP) family. acs.orgtandfonline.com Lipophilic compounds are especially susceptible to oxidative metabolism by these enzymes. acs.orgtandfonline.com Fluorine substitution can significantly enhance metabolic stability by blocking these "metabolic soft spots." tandfonline.comnih.gov The carbon-fluorine (C-F) bond is considerably stronger (bond dissociation energy of ~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~99 kcal/mol), making it much more resistant to enzymatic cleavage by CYPs. tandfonline.com

In this compound, the fluorine at the 4-position and the difluoromethyl group at the 1-position can shield the aromatic ring from oxidative attack, a common metabolic pathway for aromatic compounds. annualreviews.org The presence of the electron-withdrawing difluoromethyl group can also deactivate the aromatic ring, making it less susceptible to oxidation. annualreviews.org This increased resistance to metabolism can prolong the compound's half-life in the body, potentially leading to greater bioavailability and sustained therapeutic effect. acs.orgresearchgate.net